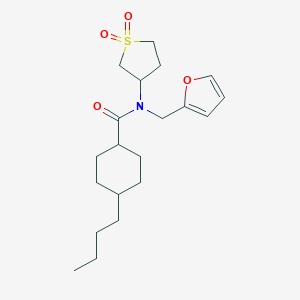

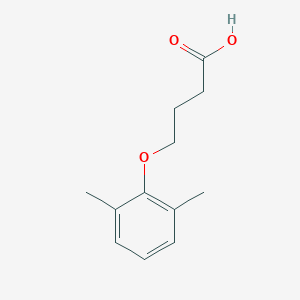

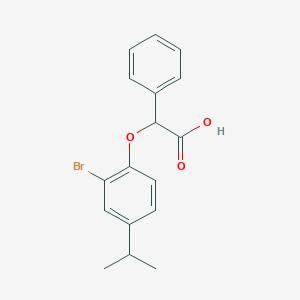

4-(2,6-dimethylphenoxy)butanoic Acid

Vue d'ensemble

Description

4-(2,6-dimethylphenoxy)butanoic acid, also known as fenoxaprop-P-ethyl, is a post-emergent herbicide that is widely used in agriculture to control weeds. This herbicide belongs to the aryloxyphenoxypropionate (APP) family, which is known for its selective action on grassy weeds. The purpose of

Mécanisme D'action

The mechanism of action of 4-(2,6-dimethylphenoxy)butanoic acid involves the inhibition of acetyl-CoA carboxylase (ACC), which is an enzyme involved in fatty acid synthesis. This inhibition leads to a disruption in the production of lipids, which are essential for the growth and development of plants. As a result, the affected plants are unable to grow, and eventually die. This herbicide has no effect on non-grassy plants, making it a selective herbicide.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(2,6-dimethylphenoxy)butanoic acid have been extensively studied. The herbicide has been shown to inhibit the activity of ACC in plants, leading to a reduction in the production of lipids. This reduction in lipid production leads to a decrease in the energy available to the plant, which eventually results in its death. The herbicide has no effect on non-grassy plants, making it a selective herbicide.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-(2,6-dimethylphenoxy)butanoic acid is its selectivity for grassy weeds. This makes it an ideal choice for weed control in crops such as wheat, barley, rice, and corn, among others. Another advantage is its relatively low toxicity to non-target organisms, including humans and animals. However, one of the limitations of this herbicide is its potential for environmental contamination. It can leach into groundwater and surface water, leading to contamination of drinking water sources.

Orientations Futures

For research include the development of new formulations, investigation of resistance development, investigation of combination use with other herbicides, and investigation of non-agricultural use.

Méthodes De Synthèse

The synthesis of 4-(2,6-dimethylphenoxy)butanoic acid involves the reaction of 2,6-dimethylphenol with butyryl chloride in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to form the final product. This process is relatively simple and can be carried out on a large scale, making it cost-effective for commercial use.

Applications De Recherche Scientifique

4-(2,6-dimethylphenoxy)butanoic acid has been extensively studied for its herbicidal properties. It is effective against a wide range of grassy weeds, including annual and perennial grasses. This herbicide has been used in various crops, including wheat, barley, rice, and corn, among others. Its selectivity for grassy weeds makes it an ideal choice for weed control in these crops.

Propriétés

IUPAC Name |

4-(2,6-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-5-3-6-10(2)12(9)15-8-4-7-11(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFQFIRVICKGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289435 | |

| Record name | 4-(2,6-Dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

853743-95-0 | |

| Record name | 4-(2,6-Dimethylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853743-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)

![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)

![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)

![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)

![2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)

![1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241267.png)

![(3Z)-4-(4-ethylphenyl)-5-(3-hydroxypropyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B241269.png)